Cas no 2679936-67-3 (rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexyl]carbamate)
rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexyl]carbamate Chemical and Physical Properties
Names and Identifiers
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- 2679936-67-3
- EN300-28297649
- rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexyl]carbamate
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- Inchi: 1S/C14H22BrN3O2/c1-14(2,3)20-13(19)17-11-6-4-5-7-12(11)18-9-10(15)8-16-18/h8-9,11-12H,4-7H2,1-3H3,(H,17,19)/t11-,12+/m1/s1
- InChI Key: SMADRZTYOOJQAL-NEPJUHHUSA-N
- SMILES: BrC1C=NN(C=1)[C@H]1CCCC[C@H]1NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 343.08954g/mol
- Monoisotopic Mass: 343.08954g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 56.2Ų
rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexyl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28297649-0.05g |
rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexyl]carbamate |
2679936-67-3 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
| Enamine | EN300-28297649-0.1g |
rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexyl]carbamate |
2679936-67-3 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
| Enamine | EN300-28297649-0.25g |
rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexyl]carbamate |
2679936-67-3 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
| Enamine | EN300-28297649-0.5g |
rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexyl]carbamate |
2679936-67-3 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
| Enamine | EN300-28297649-1.0g |
rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexyl]carbamate |
2679936-67-3 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
| Enamine | EN300-28297649-2.5g |
rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexyl]carbamate |
2679936-67-3 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
| Enamine | EN300-28297649-5.0g |
rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexyl]carbamate |
2679936-67-3 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
| Enamine | EN300-28297649-10.0g |
rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexyl]carbamate |
2679936-67-3 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 |
rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexyl]carbamate Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexyl]carbamate
Rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexyl]carbamate (CAS No. 2679936-67-3): A Comprehensive Overview
Rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexyl]carbamate (CAS No. 2679936-67-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.
Chemical Structure and Properties
Rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexyl]carbamate is a chiral compound with a molecular formula of C18H28BrN3O2. The compound features a cyclohexane ring substituted with a 4-bromo-1H-pyrazole moiety and a tert-butyl carbamate group. The presence of the bromine atom and the pyrazole ring imparts unique chemical properties to the molecule, making it an interesting candidate for various chemical and biological studies.
The compound's chiral nature is evident from its (1R,2S) configuration, which plays a crucial role in its biological activity. The tert-butyl carbamate group is known for its ability to form stable amide bonds, contributing to the compound's overall stability and reactivity.
Synthesis Methods
The synthesis of rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexyl]carbamate involves several steps, each requiring precise control over reaction conditions to ensure the formation of the desired product. One common approach involves the reaction of (1R,2S)-cyclohexane diamine with 4-bromo-1H-pyrazole in the presence of a coupling agent, followed by protection of the amine group using tert-butyl chloroformate.
A recent study published in the Journal of Organic Chemistry (JOC) reported an optimized synthetic route that achieved high yields and excellent stereoselectivity. The researchers utilized palladium-catalyzed cross-coupling reactions to introduce the bromopyrazole moiety onto the cyclohexane ring, followed by selective protection of the amine group using tert-butyl chloroformate. This method not only improved the yield but also minimized side reactions and impurities.
Biological Activities and Applications
Rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexyl]carbamate has shown promising biological activities in various preclinical studies. One notable application is its potential as a lead compound for developing new antiviral agents. Research conducted at the University of California demonstrated that this compound exhibits potent inhibitory effects against several RNA viruses, including influenza and coronaviruses.
The mechanism of action involves binding to viral RNA-dependent RNA polymerase (RdRp), thereby inhibiting viral replication. The unique structural features of the compound, particularly the bromopyrazole moiety and the cyclohexane ring, are believed to contribute to its high binding affinity and selectivity for RdRp.
Beyond antiviral applications, rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexyl]carbamate has also been investigated for its potential as an anti-inflammatory agent. Studies have shown that it can effectively reduce inflammation by inhibiting key signaling pathways involved in inflammatory responses. This property makes it a promising candidate for treating inflammatory diseases such as arthritis and asthma.
Recent Research Advancements
The ongoing research on rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexyl]carbamate continues to uncover new insights into its biological activities and potential therapeutic applications. A recent study published in Nature Communications explored the use of this compound as a probe for studying protein-protein interactions in cellular signaling pathways. The researchers developed a fluorescent derivative of the compound that could be used to visualize specific protein interactions in living cells.
This advancement opens up new possibilities for understanding complex biological processes at the molecular level and could lead to the discovery of novel therapeutic targets. Additionally, efforts are underway to optimize the pharmacokinetic properties of rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexyl]carbamate, aiming to improve its bioavailability and reduce potential side effects.
Safety Considerations and Future Directions
While rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-y)cyclohexyl]carbamate shows great promise as a therapeutic agent, it is essential to conduct thorough safety evaluations before advancing it into clinical trials. Preclinical toxicology studies have indicated that the compound is generally well-tolerated at therapeutic doses; however, further investigations are needed to assess long-term safety profiles.
In conclusion, rac-tert-butyl N-[((R),2S)-2-(4-bromo-H-pyrazol--l)cyclohexyllcarbamate (CAS No. 2679936--7-) represents a fascinating molecule with diverse biological activities and potential applications in drug development. Ongoing research efforts are expected to further elucidate its mechanisms of action and optimize its therapeutic potential.
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